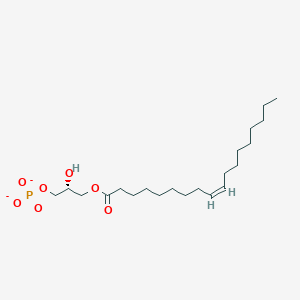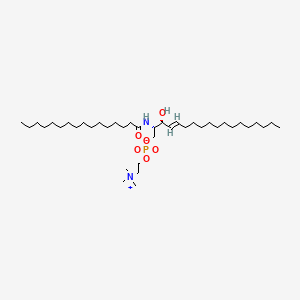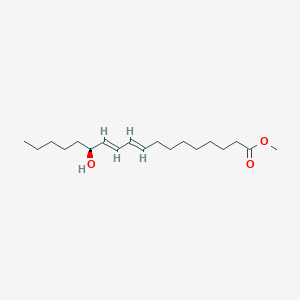
methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate is a chemical compound known for its unique structure and properties It is an ester derivative of octadecadienoic acid, featuring a hydroxyl group at the 13th carbon and double bonds at the 9th and 11th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate typically involves the esterification of (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale esterification reactors where the reaction conditions are optimized for maximum yield and purity. The process includes the purification of the product through distillation or recrystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing double bonds.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of methyl (9E,11E)-13-oxooctadeca-9,11-dienoate or methyl (9E,11E)-13-carboxyoctadeca-9,11-dienoate.
Reduction: Formation of methyl octadecanoate.
Substitution: Formation of methyl (9E,11E)-13-chlorooctadeca-9,11-dienoate or other substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate the c-Myc gene, which is involved in cell proliferation and survival. By modulating the expression of this gene, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
(9E,11Z,13S)-13-Hydroxy-9,11-octadecadienoic acid: Similar structure but differs in the configuration of the double bonds.
Methyl (9E,11E,13S)-13-hydroxy-9-nitrooctadeca-9,11-dienoate: Contains a nitro group instead of a hydroxyl group.
Uniqueness
Methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate is unique due to its specific configuration and the presence of both hydroxyl and ester functional groups
Propiedades
Fórmula molecular |
C19H34O3 |
|---|---|
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
methyl (9E,11E,13S)-13-hydroxyoctadeca-9,11-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8+,16-13+/t18-/m0/s1 |
Clave InChI |
ZVMLLPSSQZSZOA-LLZNNCCBSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/C=C/CCCCCCCC(=O)OC)O |
SMILES canónico |
CCCCCC(C=CC=CCCCCCCCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


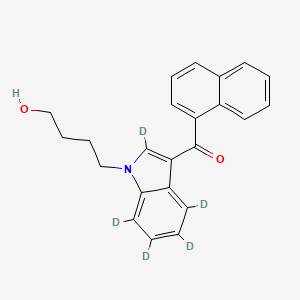

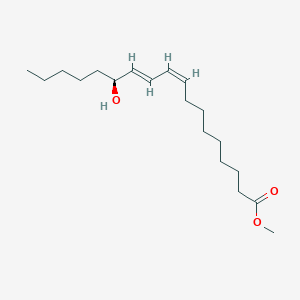
![4-[2-(4-hydroxyphenyl)-4-propyl-1H-pyrazol-5-ylidene]-1-cyclohexa-2,5-dienone](/img/structure/B10766871.png)
![(Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10766877.png)

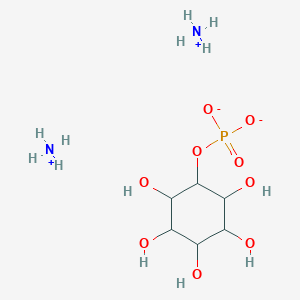
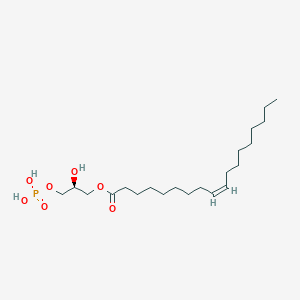

![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B10766920.png)
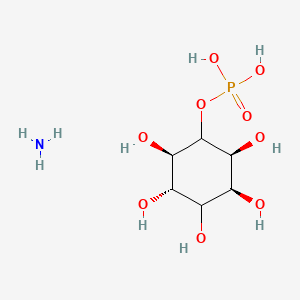
![5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B10766935.png)
